Norepinephrine dipivalate

CAS No.: 65114-84-3

Cat. No.: VC1606638

Molecular Formula: C18H27NO5

Molecular Weight: 337.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 65114-84-3 |

|---|---|

| Molecular Formula | C18H27NO5 |

| Molecular Weight | 337.4 g/mol |

| IUPAC Name | [4-(2-amino-2-hydroxyethyl)-2-(2,2-dimethylpropanoyloxy)phenyl] 2,2-dimethylpropanoate |

| Standard InChI | InChI=1S/C18H27NO5/c1-17(2,3)15(21)23-12-8-7-11(10-14(19)20)9-13(12)24-16(22)18(4,5)6/h7-9,14,20H,10,19H2,1-6H3 |

| Standard InChI Key | GSQJCLIGZYUVOG-UHFFFAOYSA-N |

| SMILES | CC(C)(C)C(=O)OC1=C(C=C(C=C1)CC(N)O)OC(=O)C(C)(C)C |

| Canonical SMILES | CC(C)(C)C(=O)OC1=C(C=C(C=C1)CC(N)O)OC(=O)C(C)(C)C |

Introduction

Chemical Structure and Properties

Structural Characteristics

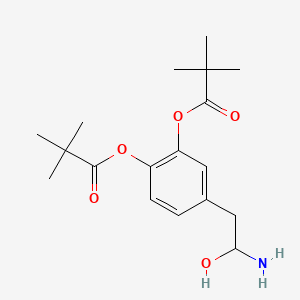

Norepinephrine dipivalate is derived from norepinephrine (C8H11NO3) through esterification of its hydroxyl groups with pivaloyl (trimethylacetyl) groups. The parent compound, norepinephrine, features a catechol moiety (a benzene ring with two hydroxyl groups) and an ethylamine side chain with a hydroxyl group in the benzylic position . In norepinephrine dipivalate, the two hydroxyl groups of the catechol moiety are esterified with pivaloyl groups, preserving the benzylic hydroxyl and amine functionality .

Chemical Properties

The chemical properties of norepinephrine dipivalate distinguish it from the parent compound in several important ways:

| Property | Value |

|---|---|

| Molecular Formula (Base) | C18H27NO5 |

| Molecular Formula (Hydrochloride) | C18H28ClNO5 |

| CAS Number | 805178-14-7 |

| Alternative Name | 2-Amino-1-(3,4-ditrimethylacetoxyphenyl)ethanol hydrochloride |

| Parent Compound | Norepinephrine (Noradrenaline) |

| Functional Groups | Pivaloyl esters, primary amine, benzylic alcohol |

The dipivalate modification alters the physicochemical properties of norepinephrine, particularly enhancing lipophilicity and improving its resistance to metabolic degradation .

Synthesis Methods

The synthesis of norepinephrine dipivalate typically involves the esterification of norepinephrine's hydroxyl groups with pivaloyl chloride or similar reagents. Based on patent information, the synthesis may involve protected intermediates to achieve selective functionalization .

A related synthesis described in patent documentation for similar compounds involves protected intermediates:

"To a solution of (S)-W-Boc-norepinephrine dipivalate (2.4 g, 5.5 mmol) in dry methanol (100 mL), acetyl chloride (8 mL, 110 mmol) was added dropwise at 0°C" .

These synthesis procedures suggest that the preparation of norepinephrine dipivalate requires careful control to maintain stereochemistry and selective functionalization. The synthetic approach enhances certain properties of norepinephrine, particularly its stability and bioavailability .

Pharmacological Properties

Mechanism of Action

As a prodrug of norepinephrine, norepinephrine dipivalate is designed to be hydrolyzed in vivo to release the active norepinephrine. The parent compound, norepinephrine, acts on adrenergic receptors (α1, α2, β1, and β3) throughout the body, with effects including :

-

Vasoconstriction and increased blood pressure

-

Increased heart rate and cardiac output

-

Mobilization of glucose from energy stores

-

Various central nervous system effects as a neurotransmitter

Pharmacokinetic Advantages

The dipivalate modification of norepinephrine offers several pharmacokinetic advantages:

-

Enhanced stability against rapid metabolic degradation

-

Increased lipophilicity, potentially improving membrane permeability

-

Controlled release of the active norepinephrine as ester bonds are hydrolyzed

-

Potentially prolonged duration of action compared to unmodified norepinephrine

These properties make norepinephrine dipivalate potentially more effective for certain applications than the parent compound, which is rapidly metabolized by catechol-O-methyltransferase (COMT) and monoamine oxidase (MAO) .

Research Applications

Anti-Glycation Agent

Patent documentation specifically mentions "D-norepinephrine dipivalate" as an anti-glycation agent . Anti-glycation agents inhibit the non-enzymatic reaction between reducing sugars and proteins, lipids, or nucleic acids, which leads to advanced glycation end products (AGEs). These AGEs are implicated in various age-, diabetes-, and smoking-related complications, particularly ocular pathologies.

The patent states: "the anti-glycation compounds of the present invention are useful for the prevention or treatment of various age-, diabetes-, and smoking-related complications developed as a result of the glycation reaction, such as neuropathy, nephropathy, vision impairment, or the loss of mechanical properties of collagenous tissues" .

Anti-Angiogenic Research

Patent information suggests research into the use of catecholamines and related compounds, including norepinephrine dipivalate, as anti-angiogenic agents . Angiogenesis inhibitors are important in treating conditions characterized by abnormal blood vessel growth, such as certain cancers and eye diseases.

Neuroscience Research

The NIMH Chemical Synthesis and Drug Supply Program lists norepinephrine dipivalate hydrochloride (NIMH Code: N-903) as being available for research relevant to mental health . This suggests potential applications in neuroscience research, particularly given norepinephrine's role as a neurotransmitter in the brain.

Recent advances include a near-infrared (NIR) fluorescent probe for tracing norepinephrine exocytosis at the cellular level, revealing that norepinephrine exocytosis rather than intracellular concentration is related to depression .

Comparative Analysis with Norepinephrine

Structure and Bioactivity Comparison

The structural modifications in norepinephrine dipivalate significantly alter its properties compared to the parent compound:

| Property | Norepinephrine | Norepinephrine Dipivalate |

|---|---|---|

| Chemical Formula | C8H11NO3 | C18H27NO5 (base) |

| Molecular Weight | 169.18 g/mol | 337.41 g/mol (base) |

| Functional Groups | Catechol (2 hydroxyl groups), ethylamine, benzylic hydroxyl | Pivaloyl esters replacing catechol hydroxyl groups |

| Stability | Less stable, rapidly metabolized | Enhanced stability |

| Bioavailability | Limited | Improved |

| Duration of Action | Shorter | Potentially prolonged |

| Primary Use | Neurotransmitter/hormone, medication for low blood pressure | Prodrug, research compound |

Pharmacokinetic Differences

The dipivalate modification significantly alters the pharmacokinetic profile of norepinephrine :

-

Protection from rapid metabolism by catechol-O-methyltransferase (COMT) and monoamine oxidase (MAO)

-

Increased lipophilicity, potentially enhancing membrane permeability and tissue distribution

-

Controlled release mechanism as ester bonds are hydrolyzed by esterases in vivo

-

Potentially reduced systemic side effects compared to direct norepinephrine administration

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume